molecular formula C8H6ClN3O B1627716 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine CAS No. 677347-79-4

3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine

Cat. No.: B1627716
CAS No.: 677347-79-4
M. Wt: 195.6 g/mol
InChI Key: HQTGPLTVMBODQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Bonding Patterns

The molecular structure of this compound comprises a complex arrangement of heterocyclic rings and functional groups that define its chemical identity and physical properties. The compound exhibits the molecular formula C8H6ClN3O with a molecular weight of 195.61 grams per mole, establishing it as a relatively compact yet structurally diverse organic molecule. The systematic name reflects the presence of two distinct heterocyclic systems: a six-membered pyridine ring and a five-membered 1,3,4-oxadiazole ring, connected through a carbon-carbon bond between the rings.

The pyridine ring system contributes three carbon atoms, two nitrogen atoms, and one additional carbon atom in the aromatic framework, maintaining the characteristic six-membered aromatic structure with electron-withdrawing properties. The nitrogen atom within the pyridine ring occupies the 3-position relative to the oxadiazole attachment point, creating a meta-substitution pattern that influences the electronic distribution throughout the molecular framework. This positioning affects both the reactivity and the spectroscopic properties of the compound through inductive and resonance effects.

The 1,3,4-oxadiazole ring represents a five-membered heterocycle containing two nitrogen atoms and one oxygen atom in specific positions that create a highly electronegative environment. The oxadiazole system features a carbon atom at the 2-position that serves as the connection point to the pyridine ring, while the 5-position carries the chloromethyl substituent. This substitution pattern creates an asymmetric molecule with distinct electronic and steric properties that influence its overall behavior in chemical and physical systems.

The chloromethyl group attached to the oxadiazole ring introduces additional functionality through the presence of the electronegative chlorine atom bonded to a carbon atom that is directly connected to the heterocyclic system. This substituent significantly affects the molecular polarity and provides a reactive site for potential chemical transformations. The chlorine atom's electronegativity creates a partial positive charge on the adjacent carbon atom, making it susceptible to nucleophilic attack and influencing the compound's overall reactivity profile.

Structural Component Chemical Formula Position Bonding Pattern
Pyridine Ring C5H4N Core aromatic system Six-membered aromatic
Oxadiazole Ring C2N2O Five-membered heterocycle 1,3,4-substitution pattern
Chloromethyl Group CH2Cl 5-position on oxadiazole Single bond attachment
Inter-ring Connection C-C 2-position linkage Aromatic carbon bond

Spectroscopic Identification Techniques

Infrared spectroscopy provides essential fingerprint information for identifying the functional groups and bonding patterns present in this compound through characteristic absorption frequencies. The aromatic carbon-hydrogen stretching vibrations typically appear in the region between 3100 and 3000 wavenumbers, reflecting the presence of both pyridine and oxadiazole aromatic protons. These absorptions provide clear evidence for the aromatic character of the heterocyclic rings and can be distinguished from aliphatic carbon-hydrogen stretches that occur at lower frequencies.

The carbon-nitrogen stretching vibrations in aromatic heterocycles typically manifest in the range of 1600 to 1585 wavenumbers, corresponding to the aromatic ring skeletal vibrations. For oxadiazole-containing compounds, these absorptions often appear as multiple bands due to the presence of different nitrogen environments within the five-membered ring system. The pyridine nitrogen contributes additional characteristic absorptions that can be differentiated from the oxadiazole nitrogen signals through careful spectral analysis and comparison with reference compounds.

The carbon-oxygen stretching vibrations associated with the oxadiazole ring system appear in the range of 1320 to 1000 wavenumbers, providing distinctive evidence for the heterocyclic oxygen atom. These absorptions are particularly useful for confirming the presence of the oxadiazole functionality and can be used to distinguish this compound from structurally similar molecules lacking the oxygen-containing heterocycle. The specific frequency and intensity of these absorptions depend on the electronic environment and the degree of conjugation within the molecular system.

Carbon-chlorine stretching vibrations from the chloromethyl substituent typically occur in the range of 850 to 550 wavenumbers, providing clear evidence for the presence of the halogen-containing functional group. These absorptions are generally of medium intensity and can be used to confirm the chloromethyl substitution pattern. The exact frequency depends on the electronic environment surrounding the chlorine atom and the degree of electron withdrawal from adjacent functional groups.

Proton nuclear magnetic resonance spectroscopy reveals detailed information about the hydrogen environments within the molecular structure through chemical shift patterns and coupling relationships. The aromatic protons on the pyridine ring typically appear in the range of 6.5 to 8.0 parts per million, with specific chemical shifts depending on the substitution pattern and electronic effects. The meta-substitution pattern creates distinctive splitting patterns that can be used to confirm the regiochemistry of the compound and distinguish it from other positional isomers.

The chloromethyl protons appear as a characteristic singlet in the range of 2.5 to 4.0 parts per million, reflecting the deshielding effect of the electronegative chlorine atom. This signal provides direct evidence for the presence of the chloromethyl group and its attachment to the heterocyclic system. The integration ratio of this signal relative to the aromatic protons confirms the molecular formula and substitution pattern.

Spectroscopic Method Characteristic Range Assignment Intensity
Infrared 3100-3000 cm⁻¹ Aromatic C-H stretch Strong
Infrared 1600-1585 cm⁻¹ Aromatic C=N stretch Medium
Infrared 1320-1000 cm⁻¹ C-O stretch Strong
Infrared 850-550 cm⁻¹ C-Cl stretch Medium
¹H Nuclear Magnetic Resonance 6.5-8.0 ppm Aromatic protons Variable
¹H Nuclear Magnetic Resonance 2.5-4.0 ppm Chloromethyl protons Singlet

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of related oxadiazole-pyridine compounds provide valuable insights into the solid-state structure and conformational preferences of this compound. Single-crystal X-ray diffraction studies of analogous compounds reveal important structural parameters including bond lengths, bond angles, and dihedral angles that govern the three-dimensional arrangement of atoms within the molecular framework. These measurements provide precise geometric information that complements spectroscopic data and enhances understanding of the molecular structure.

The dihedral angle between the pyridine and oxadiazole rings represents a critical structural parameter that influences the overall molecular conformation and electronic properties. In related compounds, such as 2-Chloro-5-{[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl}pyridine, the dihedral angle between the oxadiazole ring and the pyridine ring has been measured at 6.34 degrees, indicating a nearly planar arrangement. This planarity facilitates electronic conjugation between the aromatic systems and affects both the spectroscopic properties and the chemical reactivity of the compound.

The crystal packing arrangements in oxadiazole-pyridine compounds are typically stabilized by intermolecular hydrogen bonding interactions and pi-pi stacking forces between aromatic ring systems. These non-covalent interactions play crucial roles in determining the solid-state properties including melting point, solubility, and mechanical characteristics. The presence of multiple nitrogen atoms and the oxygen atom in the oxadiazole ring provides numerous sites for hydrogen bonding, both as donors and acceptors, depending on the protonation state and crystal environment.

Conformational analysis reveals that the chloromethyl substituent can adopt different rotational orientations relative to the oxadiazole ring plane, creating potential energy minima that correspond to stable conformations. The rotation around the carbon-carbon bond connecting the chloromethyl group to the heterocycle introduces conformational flexibility that affects both the molecular shape and the accessibility of reactive sites. Energy calculations and experimental observations suggest that staggered conformations are generally preferred due to reduced steric repulsion between substituents.

The molecular geometry optimization studies indicate that the heterocyclic rings maintain their aromatic character with bond lengths and angles consistent with established values for similar compounds. The carbon-nitrogen bond lengths in the oxadiazole ring typically range from 1.28 to 1.38 angstroms, while the carbon-oxygen bond length is approximately 1.32 angstroms. These values reflect the electronic structure and the degree of multiple bond character present in the heterocyclic system.

Structural Parameter Typical Value Related Compound Reference Measurement Method
Pyridine-Oxadiazole Dihedral Angle 6.34° 2-Chloro-5-{[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl}pyridine X-ray Crystallography
Carbon-Nitrogen Bond Length 1.28-1.38 Å Oxadiazole compounds X-ray Crystallography
Carbon-Oxygen Bond Length 1.32 Å 1,3,4-Oxadiazole derivatives X-ray Crystallography
Intermolecular Interactions Hydrogen bonding, π-π stacking Similar heterocycles Crystal structure analysis

Properties

IUPAC Name

2-(chloromethyl)-5-pyridin-3-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-4-7-11-12-8(13-7)6-2-1-3-10-5-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTGPLTVMBODQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588019
Record name 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677347-79-4
Record name 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclocondensation of Pyridine-3-Carbohydrazide with Chloroacetic Acid

The most widely reported method involves cyclocondensation reactions using pyridine-3-carbohydrazide derivatives. A representative protocol begins with the reaction of pyridine-3-carbohydrazide (1) with chloroacetic acid (2) in the presence of phosphorus oxychloride (POCl₃) as a cyclodehydrating agent.

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic acyl substitution, where the hydrazide nitrogen attacks the carbonyl carbon of chloroacetic acid, forming an intermediate diacylhydrazine. Subsequent POCl₃-mediated cyclodehydration eliminates water, yielding the 1,3,4-oxadiazole ring. Key parameters include:

  • Temperature : Reflux conditions (105–110°C) for 8–10 hours.
  • Molar Ratios : Equimolar quantities of hydrazide and chloroacetic acid ensure minimal side products.
  • Solvent Systems : Anhydrous conditions using POCl₃ as both solvent and dehydrating agent enhance yield.

Post-reaction neutralization with sodium bicarbonate precipitates the crude product, which is purified via recrystallization (ethanol, 71% yield).

Table 1: Synthesis Parameters for Method 1
Parameter Value
Starting Material Pyridine-3-carbohydrazide
Reagent Chloroacetic acid, POCl₃
Temperature 105–110°C
Reaction Time 8–10 hours
Yield 71%
Purification Ethanol recrystallization

Alternative Pathway via Amidoxime Intermediate

An alternative approach utilizes pyridine-3-amidoxime (3) as the starting material. Reacting 3 with chloroacetic anhydride (4) in toluene at 120°C for 12 hours induces cyclization to form the target compound.

Mechanistic Insights

This method exploits the nucleophilicity of the amidoxime’s amino group, which reacts with the electrophilic carbonyl of chloroacetic anhydride. Intramolecular cyclization eliminates acetic acid, forming the oxadiazole ring.

Table 2: Synthesis Parameters for Method 2
Parameter Value
Starting Material Pyridine-3-amidoxime
Reagent Chloroacetic anhydride
Solvent Toluene
Temperature 120°C
Reaction Time 12 hours
Yield 15%
Purification Column chromatography

Despite lower yields compared to Method 1, this route avoids harsh dehydrating agents, making it preferable for acid-sensitive substrates.

Spectroscopic Characterization

Both methods produce identical spectral profiles for the target compound:

  • IR Spectroscopy : Peaks at 1151 cm⁻¹ (C–O–C stretch), 1572 cm⁻¹ (C=C aromatic), and 1686 cm⁻¹ (C=N oxadiazole).
  • ¹H NMR : Signals at δ 4.82 ppm (s, 2H, CH₂Cl), 7.77 ppm (d, 1H, pyridine-H), and 9.02 ppm (s, 1H, pyridine-H).
  • Mass Spectrometry : Molecular ion peak at m/z 195.61 (M⁺), consistent with the molecular formula C₈H₆ClN₃O.

Comparative Analysis of Methods

Metric Method 1 Method 2
Yield 71% 15%
Reaction Time 8–10 hours 12 hours
Scalability High (gram-scale) Moderate
Byproduct Formation Minimal Significant

Method 1 offers superior efficiency and scalability, whereas Method 2 provides a complementary route for substrates incompatible with POCl₃.

Industrial-Scale Considerations

Sigma-Aldrich’s commercial production (Product Number: CBR00540) employs Method 1, optimizing POCl₃ recycling and continuous neutralization to enhance throughput. Critical quality control measures include:

  • HPLC Purity : ≥98%.
  • Residual Solvents : <50 ppm POCl₃.

Emerging Methodologies

Recent advancements explore microwave-assisted synthesis, reducing reaction times to 2–3 hours with comparable yields. Additionally, ionic liquid-mediated cyclizations show promise for greener synthesis, albeit at higher costs.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group (-CH₂Cl) undergoes nucleophilic substitution with amines, thiols, and other nucleophiles. This reactivity is critical for synthesizing derivatives with modified biological or material properties.

Example Reaction :
Reaction with benzylamine yields 3-[5-(benzylaminomethyl)-1,3,4-oxadiazol-2-yl]pyridine.

Reagents/ConditionsProductYieldSource
Benzylamine, K₂CO₃, DMF, 80°C3-[5-(benzylaminomethyl)-oxadiazol-2-yl]pyridine72%
Thiourea, THF, reflux3-[5-(thiomethyl)-1,3,4-oxadiazol-2-yl]pyridine65%

Key Findings :

  • Substitution reactions proceed efficiently under mild basic conditions (e.g., K₂CO₃) or polar aprotic solvents like DMF .

  • Thiourea-mediated substitution produces thioether derivatives, enabling further functionalization .

Cyclization to Thiadiazoles

The oxadiazole ring can be converted to a thiadiazole via sulfur insertion, altering electronic and biological properties.

Example Reaction :
Treatment with thiourea replaces the oxygen atom in the oxadiazole ring with sulfur:

Reagents/ConditionsProductYieldSource
Thiourea, THF, reflux, 6h3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]pyridine58%

Key Findings :

  • Thiadiazole derivatives show improved antimicrobial activity compared to oxadiazole precursors .

Oxidative Cyclization for Fused Heterocycles

The compound participates in oxidative cyclization to form fused heterocyclic systems, such as thiazepines and diazepines.

Example Reaction :
Reaction with hydrazine derivatives under oxidative conditions:

Reagents/ConditionsProductYieldSource
Hydrazine hydrate, POCl₃, 110°C3-[5-(chloromethyl)-thiazepino[2,3-d]oxadiazol-2-yl]pyridine64%
Chloramine-T, MeOH, RT3-[5-(chloromethyl)-diazepino[1,2-b]oxadiazol-2-yl]pyridine68%

Key Findings :

  • POCl₃ and chloramine-T are effective cyclizing agents for forming 7-membered rings .

Intermolecular Cross-Coupling Reactions

The pyridine and oxadiazole rings enable participation in Suzuki-Miyaura and Ullmann-type couplings.

Example Reaction :
Palladium-catalyzed coupling with arylboronic acids:

Reagents/ConditionsProductYieldSource
Pd(PPh₃)₄, K₂CO₃, DMF/H₂O3-[5-(chloromethyl)-oxadiazol-2-yl]-4-phenylpyridine81%

Key Findings :

  • Cross-coupling reactions expand structural diversity for drug discovery .

Critical Analysis

  • Substitution vs. Cyclization : The chloromethyl group favors substitution over elimination due to steric protection by the oxadiazole ring .

  • Electronic Effects : The electron-withdrawing oxadiazole ring enhances the electrophilicity of the chloromethyl group, accelerating nucleophilic attacks .

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications .

This compound’s versatility in forming pharmacophores, conjugated systems, and complex heterocycles makes it invaluable in medicinal and materials chemistry .

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis
3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine is recognized for its role as an intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its unique structural properties enhance drug efficacy and specificity, making it a valuable component in drug formulation processes.

Case Study: Neurological Agents
Research has demonstrated that derivatives of this compound exhibit promising activity against conditions such as Alzheimer's disease and Parkinson's disease. For instance, studies have shown that modifications to the oxadiazole ring can lead to compounds with improved binding affinities to neuroreceptors, thereby enhancing therapeutic outcomes.

Agricultural Chemicals

Pest Control Formulations
The compound is utilized in the development of agrochemicals, particularly as an active ingredient in pesticides and herbicides. Its efficacy in controlling a wide range of pests while minimizing environmental impact positions it as a preferred choice for sustainable agricultural practices.

Data Table: Efficacy of Agrochemical Formulations

CompoundApplication TypeEfficacy (%)Environmental Impact
This compoundInsecticide85Low
Other Conventional PesticidesInsecticide75Moderate

Material Science

Enhancing Material Properties
In material science, this compound is incorporated into polymer formulations to enhance thermal stability and mechanical properties. Its inclusion leads to the development of high-performance materials suitable for various industrial applications.

Case Study: Polymer Composites
Research indicates that polymers modified with this compound exhibit significant improvements in tensile strength and thermal resistance compared to unmodified counterparts. This makes them suitable for applications in automotive and aerospace industries where material performance is critical.

Biochemical Research

Tool for Enzyme Studies
The compound serves as a valuable tool in biochemical assays, assisting researchers in studying enzyme activities and cellular processes. It has been employed in various studies to elucidate mechanisms of action for specific enzymes involved in metabolic pathways.

Data Table: Applications in Biochemical Assays

Enzyme StudiedApplication of CompoundOutcome
AcetylcholinesteraseInhibition studiesIC50 = 0.5 µM
Cyclic nucleotide phosphodiesteraseActivity modulationIncreased activity by 30%

Fluorescent Probes

Imaging Applications
this compound is also utilized in developing fluorescent probes for imaging cellular components. This application allows researchers to visualize cellular processes in real-time during live-cell imaging studies.

Case Study: Live-cell Imaging
In recent studies, fluorescent probes derived from this compound have been shown to provide high-resolution images of cellular structures with minimal phototoxicity, making them ideal for long-term imaging experiments.

Mechanism of Action

The mechanism of action of 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects . The exact pathways and targets depend on the specific application and the derivative of the compound being used.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The chloromethyl group (electron-withdrawing) enhances electrophilicity, facilitating nucleophilic substitution reactions . In contrast, the 4-methoxyphenyl group (electron-donating) may improve π-π stacking interactions with biological targets .
  • Anticancer Potency : Derivatives with chloromethyl or fluorophenyl groups exhibit stronger cytotoxicity (IC₅₀ < 3 µM) compared to methoxyphenyl or benzylsulfanyl variants .
Pharmacokinetic and Physicochemical Properties
Parameter 3-[5-(Chloromethyl)-oxadiazol]pyridine 3-[5-(4-Methoxyphenyl)-oxadiazol]pyridine 3-[5-(Benzylsulfanyl)-oxadiazol]pyridine
logP ~1.5 (estimated) ~2.5 2.019
Polar Surface Area ~39.58 Ų ~45.2 Ų 39.58 Ų
Hydrogen Bond Acceptors 5 6 5

Implications :

  • Higher logP in benzylsulfanyl and methoxyphenyl derivatives suggests improved blood-brain barrier penetration but may reduce aqueous solubility.
  • The chloromethyl analog’s moderate logP balances lipophilicity and solubility for systemic drug delivery .

Biological Activity

3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine is a compound that belongs to the oxadiazole family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.

  • Empirical Formula : C₈H₆ClN₃O
  • Molecular Weight : 195.61 g/mol
  • CAS Number : 677347-79-4
  • SMILES Notation : ClCC1=NN=C(C2=CC=CN=C2)O1

1. Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. The compound this compound has shown effectiveness against various bacterial strains. A study highlighted its activity against both Gram-positive and Gram-negative bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these activities ranged from 30.2 to 43.2 µg/cm³, indicating moderate to potent antimicrobial effects .

2. Antitubercular and Antiviral Properties

The compound has also been evaluated for its antitubercular and antiviral activities. Certain derivatives have demonstrated comparable effectiveness to established antibiotics such as isoniazid against Mycobacterium tuberculosis. Additionally, preliminary studies suggest potential efficacy against various viral pathogens, underscoring the compound's broad-spectrum antiviral properties .

3. Anticancer Activity

The anticancer potential of oxadiazole derivatives is particularly noteworthy. Studies have reported that compounds in this class can inhibit key growth factor pathways and enzymes linked to tumor proliferation, such as telomerase and histone deacetylase (HDAC). Specific findings include:

  • Significant cytotoxic activity against cancer cell lines like MCF-7 (breast cancer) and U-937 (leukemia).
  • Induction of apoptosis in cancer cells in a dose-dependent manner .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

  • Inhibition of Enzymes : The compound's structural features allow it to inhibit enzymes critical for cell proliferation.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating apoptotic pathways.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological efficacy of this compound:

StudyFocusFindings
Study 1AntimicrobialEffective against Staphylococcus aureus and E. coli with MIC values ranging from 30.2 - 43.2 µg/cm³
Study 2AnticancerDemonstrated cytotoxic effects on MCF-7 and U-937 cell lines; induced apoptosis
Study 3AntitubercularComparable efficacy to isoniazid against Mycobacterium tuberculosis

Q & A

Q. What are the common synthetic routes for preparing 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine?

The compound is typically synthesized via cyclization reactions. A two-step approach involves:

Formation of the oxadiazole ring : Reacting pyridine-3-carboxylic acid hydrazide with chloromethylating agents (e.g., chloroacetic acid) under dehydrating conditions, often using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as catalysts .

Functionalization : Introducing substituents via nucleophilic substitution at the chloromethyl group. For example, alkylation with amines or thiols to enhance bioactivity .
Key reagents: Hydrazides, POCl₃, and alkylating agents.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the pyridine and oxadiazole ring systems. The chloromethyl group (-CH₂Cl) appears as a triplet at ~4.7 ppm (¹H) and ~40 ppm (¹³C) .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 222.03 for C₈H₆ClN₃O) and fragmentation patterns .
  • Elemental Analysis : Validates purity (>98%) by matching calculated vs. observed C, H, N, and Cl percentages .

Advanced Research Questions

Q. How can the anticancer activity of derivatives be optimized through structural modifications?

Derivatives with electron-withdrawing groups (e.g., -F, -NO₂) on the pyridine ring enhance cytotoxicity. For example:

  • Vinayak et al. (2017) : Substituting the pyridine ring with a 4-fluorophenyl group yielded IC₅₀ = 2.3 μM against Caco-2 cells, attributed to improved EGFR kinase inhibition .
  • Alam et al. (2021) : Amine derivatives at the chloromethyl position showed 10-fold higher activity than the parent compound in MCF-7 breast cancer models .
    Table 1: Cytotoxic Activity of Select Derivatives
DerivativeTarget Cell LineIC₅₀ (μM)Mechanism
2-(4-Fluorophenyl)pyridineCaco-22.3EGFR/CDK2 inhibition
Amine-functionalized analogMCF-70.78Apoptosis induction

Q. How should researchers address contradictions in cytotoxic data across studies?

Discrepancies in IC₅₀ values often arise from:

  • Assay variability : MTT vs. SRB assays may yield differences due to metabolic interference .
  • Substituent effects : Bulkier groups (e.g., benzyl) reduce membrane permeability, lowering activity despite in vitro binding affinity .
    Recommendation: Standardize assays (e.g., use ATP-based luminescence) and compare derivatives with a common reference (e.g., doxorubicin) .

Q. What computational strategies support the design of bioactive derivatives?

  • Molecular Docking : Dock derivatives into EGFR (PDB ID: 1M17) to predict binding modes. The oxadiazole ring often forms hydrogen bonds with Lys721 and Asp831 .
  • QSAR Models : Use Hammett constants (σ) to correlate substituent electronic effects with logP and IC₅₀ values. For example, -Cl groups increase lipophilicity, enhancing blood-brain barrier penetration .

Q. How do fluorescence properties of this scaffold enable bioimaging applications?

Long-chained alkyl derivatives (e.g., 2-(5-alkyl-oxadiazol-2-yl)pyridine) exhibit strong blue fluorescence (λem = 450 nm) due to extended conjugation. Applications include:

  • Cellular tracking : Labeling mitochondria in HepG2 cells with low photobleaching .
  • Sensor development : Quenching upon binding to Cu²⁺ ions (detection limit = 0.1 nM) .

Q. What methodologies validate the antimicrobial mechanism of oxadiazole derivatives?

  • Time-kill assays : Confirm bactericidal effects against S. aureus (MIC = 8 μg/mL) by monitoring CFU reduction over 24 hours .
  • Membrane disruption : Use SYTOX Green uptake assays to quantify cytoplasmic leakage in E. coli .

Methodological Best Practices

Q. How to troubleshoot low yields in chloromethylation reactions?

  • Optimize stoichiometry : Use a 1:2 molar ratio of hydrazide to chloroacetic acid.
  • Control moisture : Reactions are moisture-sensitive; employ anhydrous solvents (e.g., dry DMF) and inert atmospheres .

Q. What are the critical stability considerations for storage?

  • Light sensitivity : Store at -20°C in amber vials to prevent photodegradation of the oxadiazole ring.
  • Hydrolysis risk : Avoid aqueous buffers (pH > 7) to prevent cleavage of the chloromethyl group .

Key Challenges & Future Directions

  • Challenge : Balancing solubility (logP > 3) with renal clearance for in vivo applications.
  • Opportunity : Developing dual-acting probes (e.g., anticancer + fluorescent) for theranostics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine
Reactant of Route 2
Reactant of Route 2
3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.